Pyridine, 2-methyl-, aminohexachloro deriv.
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Overview
Description
Pyridine, 2-methyl-, aminohexachloro deriv is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N Pyridine derivatives are known for their aromaticity and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives typically involves the condensation of carbonyl compounds or cycloaddition reactions. For the aminohexachloro derivative, specific synthetic routes may include:
Condensation of 1,5-dicarbonyls: This involves the reaction of 2,3-ene-1,5-diones with ammonia, followed by oxidation.
Hantzsch Synthesis: This method combines an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia to yield symmetrical pyridines.
Bohlmann-Rahtz Synthesis: This involves the reaction of enamine esters and enones under specific conditions.
Industrial Production Methods
Industrial production of pyridine derivatives often involves catalytic reactions in the vapor phase. For example, the synthesis of 2- and 4-picolines can be achieved through vapor phase catalytic reactions .
Chemical Reactions Analysis
Types of Reactions
Pyridine derivatives undergo various types of chemical reactions, including:
Oxidation: Pyridine can be oxidized to form pyridine N-oxide.
Reduction: Reduction reactions can convert pyridine derivatives to piperidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyridine yields pyridine N-oxide, while reduction can produce piperidine derivatives .
Scientific Research Applications
Pyridine derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of various organic compounds.
Biology: Serve as ligands in coordination chemistry and as intermediates in the synthesis of biologically active molecules.
Industry: Used in the production of agrochemicals, dyes, and rubber chemicals.
Mechanism of Action
The mechanism of action of pyridine derivatives involves their interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordinate with metal ions, influencing various biochemical pathways . The specific pathways and targets depend on the structure of the derivative and its functional groups.
Comparison with Similar Compounds
Pyridine derivatives can be compared with other aromatic heterocycles such as pyrrole, imidazole, and pyrimidine:
Pyrrole: Contains a five-membered ring with one nitrogen atom.
Imidazole: Contains a five-membered ring with two nitrogen atoms.
Pyrimidine: Contains a six-membered ring with two nitrogen atoms.
Pyridine, 2-methyl-, aminohexachloro deriv. is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other pyridine derivatives and aromatic heterocycles.
Properties
CAS No. |
76840-13-6 |
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Molecular Formula |
C6H2Cl6N2 |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
dichloro-(3,4,5,6-tetrachloropyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H2Cl6N2/c7-1-2(8)4(6(11,12)13)14-5(10)3(1)9/h13H2 |
InChI Key |
JVHMQDJTVTWJAG-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)C(N)(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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